Plumbanecarbonitrile, triphenyl-
Description
Plumbanecarbonitrile, triphenyl- (CAS 28418-74-8) is an organolead compound characterized by a central lead atom bonded to three phenyl groups and a carbonitrile (-CN) group. This compound belongs to the broader class of triphenylplumbane derivatives, where the lead center is functionalized with diverse substituents, influencing its chemical reactivity, stability, and applications. Organolead compounds are historically significant in synthetic chemistry, though their use has declined due to toxicity concerns.
Properties
CAS No. |
10177-50-1 |
|---|---|
Molecular Formula |
C19H15NPb |
Molecular Weight |
464 g/mol |
IUPAC Name |
triphenylplumbylformonitrile |
InChI |
InChI=1S/3C6H5.CN.Pb/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;; |
InChI Key |
QPHOBAOILYENND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Triphenylplumbane Derivatives
Triphenylplumbane derivatives vary widely based on substituents attached to the lead atom. Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Group Analysis
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups : The -CN group in triphenylplumbanecarbonitrile is strongly electron-withdrawing, which polarizes the Pb-C bond, increasing susceptibility to nucleophilic attack. In contrast, alkyl or aryl groups (e.g., -C≡CPh in 5072-98-0) donate electron density, stabilizing the lead center .
- Solvent Interactions: Studies on triphenylene derivatives (e.g., triphenylene-carbonitrile analogs) suggest that polar solvents enhance aggregation for nitrile-bearing compounds due to dipole-dipole interactions, whereas nonpolar solvents favor dispersion of alkyl-substituted derivatives .
Data Table: Key Triphenylplumbane Derivatives
| CAS Number | Substituent | Functional Group Type | Potential Applications |
|---|---|---|---|
| 28418-74-8 | -CN | Nitrile | Electrophilic reagents, ligands |
| 5072-98-0 | -C≡CPh | Alkyne | Conjugated materials |
| 15590-77-9 | -SPh | Thioether | Redox-active catalysts |
| 894-06-4 | -Br | Halide | Cross-coupling precursors |
| 16035-39-5 | -N₃(CH₂)₄ | Azide | Photolabile probes |
Research Findings and Limitations
- Aggregation Behavior : Nitrile-bearing compounds like triphenylplumbanecarbonitrile may form ordered aggregates in polar solvents, as observed in triphenylene-carbonitrile systems .
- Toxicity and Handling: Organolead compounds are generally toxic and environmentally persistent, necessitating stringent safety protocols. No specific toxicity data for triphenylplumbanecarbonitrile is available in the provided evidence.
- Knowledge Gaps: Detailed spectroscopic or crystallographic data for triphenylplumbanecarbonitrile is absent in the cited sources. Further studies are needed to elucidate its reaction mechanisms and material properties.
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